molecular formula C12H17N B2679549 (S)-2-Benzylpiperidine CAS No. 99112-94-4

(S)-2-Benzylpiperidine

Cat. No.: B2679549
CAS No.: 99112-94-4
M. Wt: 175.275
InChI Key: ITXCORRITGNIHP-LBPRGKRZSA-N
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Description

(S)-2-Benzylpiperidine is a chiral piperidine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl halides.

    N-Alkylation: The piperidine undergoes N-alkylation with benzyl halides under basic conditions to form N-benzylpiperidine.

    Chiral Resolution: The racemic mixture of N-benzylpiperidine is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Benzylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: Research into potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Benzylpiperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpiperidine: The racemic mixture of the compound.

    N-Benzylpiperidine: Lacks the chiral center present in (S)-2-Benzylpiperidine.

    2-Phenylpiperidine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in research focused on chiral recognition and enantioselective processes.

Properties

IUPAC Name

(2S)-2-benzylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCORRITGNIHP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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